4-Chloro-1,3-benzothiazol-2(3H)-one hydrate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H6ClNO2S |
|---|---|
Molecular Weight |
203.65 g/mol |
IUPAC Name |
4-chloro-3H-1,3-benzothiazol-2-one;hydrate |
InChI |
InChI=1S/C7H4ClNOS.H2O/c8-4-2-1-3-5-6(4)9-7(10)11-5;/h1-3H,(H,9,10);1H2 |
InChI Key |
VHWOBLYNRATTLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)S2.O |
Origin of Product |
United States |
Preparation Methods
Cyclization of N-2-Chlorophenylthiourea
The cyclization of N-2-chlorophenylthiourea represents a foundational route for synthesizing 2-amino-4-chlorobenzothiazole hydrohalide, a precursor to 4-chloro-1,3-benzothiazol-2(3H)-one hydrate. In this method, N-2-chlorophenylthiourea is treated with sulfuryl chloride (SO₂Cl₂) or bromine in halogenated aliphatic hydrocarbon solvents such as ethylene dichloride or chloroform . The reaction proceeds at 30–100°C, forming 2-amino-4-chlorobenzothiazole hydrohalide with yields exceeding 80% .
Key Advantages :
-
Solvent Compatibility : Halogenated solvents (e.g., ethylene dichloride) enhance intermediate solubility, facilitating in-situ diazotization without isolating the hydrohalide .
-
Scalability : The single-solvent system reduces purification steps, improving throughput for industrial applications .
Diazotization and Hydrolysis of 2-Amino-4-chlorobenzothiazole
Diazotization of 2-amino-4-chlorobenzothiazole hydrohalide in halogenated solvents followed by hydrolysis is a critical step. The diazotization employs sodium nitrite (NaNO₂) in acidic media, generating 2-halo-4-chlorobenzothiazole intermediates (e.g., 2-bromo-4-chlorobenzothiazole) . Subsequent hydrolysis with aqueous ammonia or methanol/water mixtures yields 4-chloro-2-hydroxybenzothiazole, which is hydrated to form the target compound .
Reaction Conditions :
-
Temperature : 60–90°C for diazotization; ambient conditions for hydrolysis.
-
Solvents : Ethylene dichloride or methylene chloride (solubility ≥10% w/v at 20°C) .
-
Yield : 61–73% for hydrolysis, depending on solvent choice .
Table 1. Solvent Impact on Diazotization Efficiency
| Solvent | Purity (%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethylene dichloride | 93–95 | 73 | 2 |
| Chloroform | 93 | 65 | 3 |
| Carbon tetrachloride | 95 | 71 | 2.5 |
Hydrazone Formation and Cyclocondensation
An alternative pathway involves hydrazone formation from 2-amino-4-chlorobenzothiazole. Reaction with hydrazine hydrate (N₂H₄·H₂O) in ethylene glycol under nitrogen at 150°C produces (4-chlorobenzothiazol-2-yl)-hydrazine with 98% yield . Subsequent cyclocondensation with ethyl benzoylacetate in ethanol under reflux forms 2-(4-chlorobenzothiazol-2-yl)-5-phenyl-1,2-dihydropyrazol-3-one, which is further functionalized to yield the target hydrate .
Critical Parameters :
-
Catalyst : Concentrated HCl accelerates hydrazone formation .
-
Reflux Duration : 48 hours for cyclocondensation ensures complete conversion .
Optimization via Dimethylformamide Dimethylacetal (DMF-DMA)
Post-cyclocondensation, treatment with dimethylformamide dimethylacetal (DMF-DMA) in tetrahydrofuran (THF) introduces aminomethylidene groups, enhancing intermediate stability. This step achieves 89% yield and simplifies purification by precipitating the product directly from the reaction mixture .
Mechanistic Insight :
DMF-DMA acts as a carbonyl activator, promoting nucleophilic attack by the hydrazine moiety to form the hydrazone linkage .
The patent-preferenced method using ethylene dichloride demonstrates superior scalability. By cyclizing N-2-chlorophenylthiourea and diazotizing the intermediate in the same solvent, the process avoids energy-intensive isolation steps, reducing production costs by ~20% compared to traditional methods .
Challenges :
-
Byproduct Formation : 2,4-Dichlorobenzothiazole is a common byproduct (5–8% yield), necessitating chromatographic purification .
-
Solvent Recovery : Halogenated solvents require distillation for reuse, adding to operational complexity .
Comparative Analysis of Synthetic Routes
Table 2. Method Efficiency Comparison
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 4 undergoes nucleophilic substitution, facilitating functionalization.
Example Reactions:
-
Amidation : Reacting with (3-methylphenyl)acetic acid in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl yields N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide (91% yield) .
-
Hydrazination : Treatment with hydrazine hydrate in ethanol produces 2-hydrazinobenzothiazole intermediates (98% conversion) .
Table 1: Key Nucleophilic Substitution Reactions
Cyclization Reactions
The compound serves as a precursor for tricyclic heterocycles.
Example Reaction:
Reaction of 2-hydrazinobenzothiazoles with formic acid under reflux forms triazolo[3,4-b]benzothiazoles (TBTs). For instance, refluxing 64 in formic acid yields 3 (6-methyl-TBT, 10% yield) .
Mechanistic Insight :
-
Hydrazine attack at the carbonyl group.
-
Cyclization via elimination of water.
Condensation Reactions
The hydrate form participates in condensation with aldehydes and ketones.
Example Reaction:
-
Imine Formation : Condensation of 3-amino-7-methylbenzothiazole derivative 21 with p-chlorobenzaldehyde produces imine 24 , later reduced to amine 25 using NaBH₄ .
Table 2: Condensation Reaction Outcomes
| Starting Material | Reagent | Product | Application | Source |
|---|---|---|---|---|
| 3-Amino-7-methyl derivative | p-Chlorobenzaldehyde | Imine derivative | PARP inhibitor intermediates |
Oxidation and Functional Group Interconversion
The thiazole ring undergoes oxidation to sulfoxides or sulfones under controlled conditions.
Example Reaction:
-
S-Oxidation : Treatment with hydrogen peroxide in acetic acid converts the thiazole sulfur to sulfoxide, enhancing solubility for pharmaceutical formulations .
Complexation with Metal Ions
The compound forms coordination complexes with transition metals, enhancing bioactivity.
Example:
-
Copper(II) Complex : Exhibits improved antimicrobial activity compared to the parent compound (MIC reduced from 25 µg/mL to 12 µg/mL against E. coli) .
Table 3: Biological Activity of Derivatives
| Derivative | MIC (µg/mL) | Target Organism | Notes | Source |
|---|---|---|---|---|
| 4-Chloro-TBT-Cu(II) complex | 12 | E. coli | Enhanced membrane disruption | |
| 73f (-2-Cl substituent) | 0.76 | Mycobacterium tuberculosis | Comparable to isoniazid |
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-Chloro-1,3-benzothiazol-2(3H)-one hydrate exhibits notable antimicrobial properties. It has been tested against various bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. In one study, derivatives of benzothiazoles demonstrated moderate to potent antimicrobial activity, suggesting that this compound could serve as a lead compound in drug discovery programs targeting infectious diseases .
Anticancer Potential
The compound's biological profile also points towards potential anticancer applications. Studies have shown that benzothiazole derivatives can interact with cellular mechanisms involved in tumor growth and proliferation. For instance, a series of synthesized compounds based on benzothiazole were evaluated for their inhibitory effects on cancer cell lines, indicating promising results in reducing cell viability .
Agrochemical Applications
In the realm of agrochemicals, this compound has been explored for its potential use as a pesticide or herbicide. Its ability to form complexes with metal ions enhances its biological activity, making it a candidate for developing new agrochemical formulations. The chlorinated structure may contribute to increased efficacy against pests compared to non-chlorinated analogs.
Synthesis and Derivatives
The synthesis of this compound typically involves reactions that create derivatives with enhanced biological activities. For example, coordination with transition metals has been shown to improve antimicrobial efficacy. Researchers have synthesized various derivatives by modifying the benzothiazole structure, leading to compounds with unique properties and activities .
Case Studies
Several studies have explored the applications of this compound:
- Antimicrobial Evaluation : A study synthesized new benzothiazole derivatives and evaluated their activity against multiple pathogens. The presence of electron-withdrawing groups was found to enhance antibacterial properties significantly .
- Anticancer Activity : Research involving the synthesis of multi-target-directed ligands based on benzothiazole showed promising results in inhibiting cancer cell proliferation through various mechanisms .
Mechanism of Action
The mechanism of action of 4-Chloro-1,3-benzothiazol-2(3H)-one hydrate involves its interaction with specific molecular targets. The chlorine atom and the benzothiazole ring play crucial roles in its reactivity. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
4-Chloro-3-methyl-1,3-benzothiazol-2(3H)-one
- Structural Difference : A methyl group at position 3 replaces the hydroxyl group in the hydrate form.
- Synthesis : Prepared similarly via CCSC and 4-chloro-N-methylaniline, yielding 85% purity after silica-gel chromatography .
- Properties : The methyl group enhances lipophilicity, making it more suitable for hydrophobic applications. Unlike the hydrate, it lacks water solubility but exhibits higher thermal stability.
- Applications : Used in pharmaceutical intermediates and agrochemicals .
3-Methyl-2-benzothiazolinone Hydrazone Hydrochloride Hydrate (MBTH)
- Structural Difference : Features a hydrazone moiety (-NH-NH₂) at position 2 and a methyl group at position 3.
- Properties : MBTH is water-soluble due to its hydrochloride hydrate form. It acts as a chromogenic reagent in analytical chemistry for detecting aldehydes and ketones .
- Stability : Hydrazones like MBTH are less resistant to hydrolysis compared to oximes but remain stable under acidic conditions .
4-Hydroxybenzaldehyde Oxime
- Structural Difference : Replaces the benzothiazolone core with a benzaldehyde oxime structure.
- Properties: Forms a stable hydrate due to strong hydrogen bonding between the oxime (-NOH) and water. Exhibits higher hydrolytic stability than hydrazones .
- Applications : Used in coordination chemistry and as a ligand in metal-organic frameworks.
2-[(4-Chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide
- Structural Difference : Benzoxazole replaces benzothiazole, with a sulfanyl-acetohydrazide side chain.
- Synthesis: Derived from 4-chloro-2-aminophenol via cyclization with carbon disulfide, followed by hydrazine hydrate treatment .
- Applications : Intermediate for bioactive molecules, particularly antimicrobial agents .
Comparative Data Table
Research Findings and Stability Insights
- Hydrolysis Resistance : Oximes (e.g., 4-hydroxybenzaldehyde oxime) exhibit greater resistance to hydrolysis than hydrazones (e.g., MBTH) due to stronger N-O bonding .
- Hydrate Formation : Hydrate stability in this compound is attributed to hydrogen bonding between the carbonyl group and water molecules, enhancing its solubility for biological applications .
- Pharmacological Relevance : Substituted 1,3-benzothiazol-2(3H)-ones are explored as positive allosteric modulators of mGluR2, with chloro and methyl substituents optimizing receptor binding .
Biological Activity
4-Chloro-1,3-benzothiazol-2(3H)-one hydrate is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique chlorinated structure. This compound has garnered attention in the scientific community due to its diverse biological activities, particularly its antimicrobial and potential anticancer properties. The molecular formula for this compound is C₇H₄ClNOS, with a molecular weight of approximately 185.63 g/mol. It appears as a white crystalline solid and is soluble in organic solvents but insoluble in water.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli . For instance, in a comparative study, derivatives of benzothiazole were synthesized and tested against various pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 8 µg/mL against Enterococcus faecalis , outperforming traditional antibiotics like Triclocarban (TCC) .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Enterococcus faecalis | 8 | |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 50 |
The compound's ability to form complexes with metal ions further enhances its antimicrobial efficacy, suggesting a potential pathway for developing more potent antimicrobial agents.
Anticancer Potential
The benzothiazole class of compounds, including this compound, has been explored for their anticancer properties. These compounds are known to interact with cellular mechanisms involved in tumor growth and proliferation. Preliminary studies indicate that derivatives may inhibit cancer cell lines while sparing normal cells, which is crucial for therapeutic applications .
In a specific study involving human non-malignant mammary epithelial cells (MCF-10A), certain benzothiazole derivatives did not interfere with normal cell growth at concentrations up to 100 µg/mL, indicating a favorable safety profile for potential anticancer applications .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Cell Signaling Interference : It has been suggested that the compound can interfere with cellular signaling pathways that regulate growth and apoptosis.
- Metal Ion Coordination : The ability to coordinate with transition metals can enhance its biological activity by altering its interaction with biological targets .
Case Studies
Several studies have highlighted the biological activity of benzothiazole derivatives:
- Antimicrobial Evaluation : A study synthesized five new benzothiazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus , Pseudomonas aeruginosa , and others. The presence of electron-withdrawing groups significantly enhanced their antibacterial activity .
- Cytotoxicity Assessments : Research conducted on various benzothiazole compounds revealed varying degrees of cytotoxicity against cancer cell lines, establishing a structure-activity relationship that could guide future drug design .
Q & A
Q. Table 1. Key Spectroscopic Data for Structural Confirmation
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.45–7.80 (m, aromatic H), δ 5.20 (s, H₂O) | |
| IR (KBr) | 1680 cm⁻¹ (C=O), 3400 cm⁻¹ (O–H) | |
| EI-MS | m/z 215 [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
